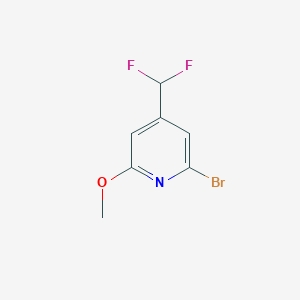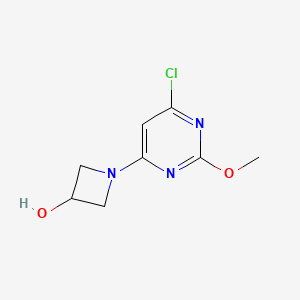
4-(Aminomethyl)-3-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-3-methylpyridin-2(1H)-one is a heterocyclic compound with a pyridine ring substituted with an aminomethyl group at the 4-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-methylpyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpyridin-2(1H)-one with formaldehyde and ammonia or an amine under acidic conditions. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and minimize by-products. Catalysts and solvents are selected to enhance reaction efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-3-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyridin-2(1H)-one derivatives.
Scientific Research Applications
4-(Aminomethyl)-3-methylpyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-3-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also act as an inhibitor or activator of certain enzymes, modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)pyridine: Lacks the methyl group at the 3-position, resulting in different chemical properties and reactivity.
3-Methylpyridin-2(1H)-one: Lacks the aminomethyl group, affecting its biological activity and applications.
4-(Aminomethyl)-3-methylpyridine: Similar structure but lacks the carbonyl group, leading to different chemical behavior.
Uniqueness
4-(Aminomethyl)-3-methylpyridin-2(1H)-one is unique due to the presence of both the aminomethyl and methyl groups on the pyridine ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
4-(aminomethyl)-3-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H10N2O/c1-5-6(4-8)2-3-9-7(5)10/h2-3H,4,8H2,1H3,(H,9,10) |
InChI Key |
RTOPNUMSDIKCCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CNC1=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



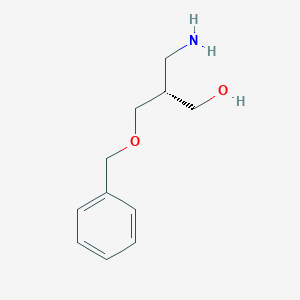
![6-Fluoro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12962331.png)
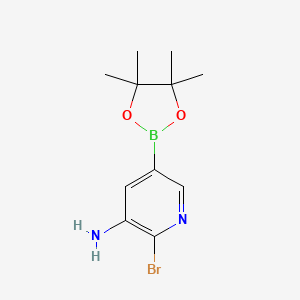
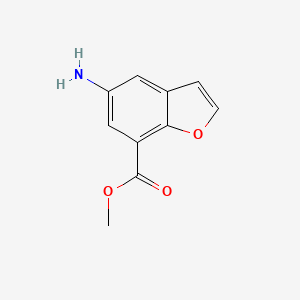
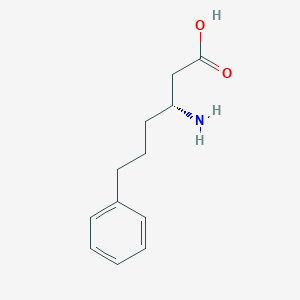
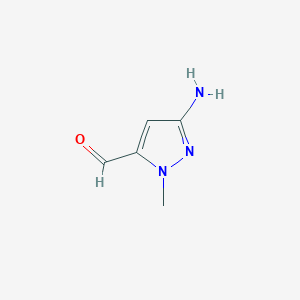
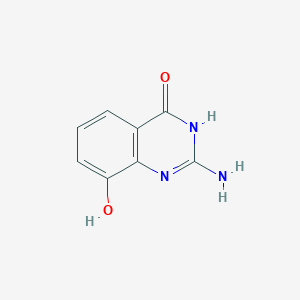
![3-Bromo-5-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12962369.png)
